molecular formula C10H12N2O3 B2743726 3-(1-Phenyl-ureido)-propionic acid

3-(1-Phenyl-ureido)-propionic acid

Cat. No.: B2743726
M. Wt: 208.21 g/mol
InChI Key: FFQLMOLDTSZBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Phenyl-ureido)-propionic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.21 and a molecular formula of C10H12N2O3 . The density is 1.3±0.1 g/cm3, and the boiling point is 412.1±47.0 °C at 760 mmHg .

Scientific Research Applications

Metal Complex Formation

3-(1-Phenyl-ureido)-propionic acid (LH) exhibits significant potential in the formation of metal carboxylate complexes. The synthesis of cadmium and manganese complexes with LH, [ML2(H2O)2]n, showcases a syn–syn conformation around the urea group. Conversely, a dinuclear sodium complex, [NaL(H2O)3]2, demonstrates the urea part adopting an anti–syn conformation. This versatility highlights the compound's utility in inorganic chemistry and potential applications in material science, particularly in the design and development of novel metal-organic frameworks or as ligands in metal complexation for catalysis or pharmaceutical applications (Karmakar & Baruah, 2009).

Pharmacological Properties

While the query specifically excludes drug use and dosage, it's noteworthy that derivatives of this compound, such as ureido-acetamide, have been explored for their pharmacological properties, particularly as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These studies underscore the compound's structural versatility and potential as a scaffold for developing new therapeutic agents, even though the specifics on drug use are to be excluded as per the request (Bertrand et al., 1994).

Biosynthesis of Hydrocinnamic Acids

The compound's relevance extends to biotechnological applications, notably in the biosynthesis of hydrocinnamic acids (3PPA and HPPA) using Escherichia coli. By extending the cinnamic acids biosynthesis pathways through biological hydrogenation, this compound plays a role in the environmentally friendly production of commodity chemicals, demonstrating the potential for sustainable manufacturing processes in the food, pharmaceutical, and chemical industries (Sun et al., 2016).

Antagonism of Integrins

Research into isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives derived from this compound reveals their potent antagonism of the α4β1 integrin. This property is crucial for understanding cellular adhesion mechanisms and developing treatments for inflammatory diseases and cancer. The study of these derivatives illustrates the compound's relevance in medicinal chemistry and drug design (Duplantier et al., 2001).

Properties

IUPAC Name

3-(N-carbamoylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12(7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQLMOLDTSZBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.